1-Methylpyrrolidin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

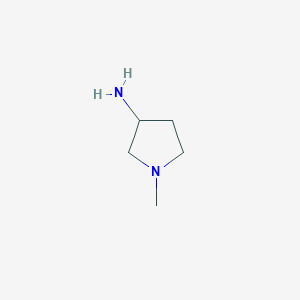

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-7-3-2-5(6)4-7/h5H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHOPMIDKWXFMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596684 | |

| Record name | 1-Methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13220-27-4 | |

| Record name | 1-Methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylpyrrolidin-3-amine: A Key Heterocyclic Building Block

This guide provides a comprehensive technical overview of 1-methylpyrrolidin-3-amine, a versatile heterocyclic building block crucial for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, analytical characterization, and applications, with a focus on the causal reasoning behind experimental choices, ensuring a robust and validated understanding.

Core Molecular and Physical Properties

This compound, also known as 3-amino-1-methylpyrrolidine, is a disubstituted saturated heterocycle. The presence of a tertiary amine within the pyrrolidine ring and a primary amine at the 3-position imparts distinct chemical characteristics, making it a valuable intermediate in organic synthesis. Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂N₂ | [1][2] |

| Molecular Weight | 100.16 g/mol | [1] |

| CAS Number | 13220-27-4 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 143-145 °C (lit.) | |

| Density | 0.905 g/mL at 25 °C (lit.) |

Note: Boiling point and density data are based on typical values from chemical suppliers, as specific literature citations for these physical constants are sparse.

The pyrrolidine scaffold provides a three-dimensional structure that is highly sought after in medicinal chemistry to "escape flatland" and improve interactions with biological targets.[4]

Synthesis: Reductive Amination of 1-Methyl-3-pyrrolidinone

A common and efficient laboratory-scale synthesis of this compound involves the reductive amination of 1-methyl-3-pyrrolidinone. This two-step, one-pot process is favored for its operational simplicity and the wide availability of the starting ketone.

Mechanistic Rationale

The reaction proceeds via two key stages:

-

Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of an ammonia source (e.g., ammonium chloride or ammonia in methanol) on the carbonyl carbon of 1-methyl-3-pyrrolidinone. This forms a hemiaminal intermediate which then dehydrates to form a transient iminium ion. The reaction is typically catalyzed by a mild acid to facilitate the dehydration step.

-

Hydride Reduction: A reducing agent, chosen for its selectivity for the iminium ion over the starting ketone, is then used to reduce the C=N double bond. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation because it is stable under the mildly acidic conditions required for imine formation and is less reactive towards ketones, thus minimizing side reactions.[5]

This choice of reagent is a self-validating system; the reaction conditions that favor the formation of the iminium ion intermediate are the same conditions under which the selective reducing agent is most effective.

Experimental Workflow: Synthesis

Step-by-Step Protocol

-

Reaction Setup: To a solution of 1-methyl-3-pyrrolidinone (1.0 eq) in methanol, add ammonium chloride (1.5 eq). Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 20 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction for the disappearance of the starting material by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Carefully quench the reaction by the slow addition of 2M hydrochloric acid until the pH is ~2 to decompose any remaining reducing agent.

-

Extraction: Basify the aqueous solution to pH > 12 with 6M sodium hydroxide. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation to afford this compound as a clear liquid.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is critical. A multi-technique approach ensures a comprehensive and trustworthy characterization.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR provides a definitive fingerprint of the molecule. The expected chemical shifts (in CDCl₃) are:

-

~3.4 ppm (m, 1H): The proton on the carbon bearing the amine (C3-H).

-

~2.8 - 2.2 ppm (m, 4H): The four protons on the carbons adjacent to the ring nitrogen (C2-H₂ and C5-H₂).

-

~2.3 ppm (s, 3H): The three protons of the N-methyl group.

-

~2.1 ppm and ~1.6 ppm (m, 2H): The two diastereotopic protons on the C4 carbon.

-

~1.5 ppm (br s, 2H): The two protons of the primary amine (-NH₂), which are often broad and can exchange with D₂O.

-

-

¹³C NMR Spectroscopy: The carbon NMR confirms the carbon skeleton:

-

~63 ppm: C5 (CH₂)

-

~57 ppm: C2 (CH₂)

-

~52 ppm: C3 (CH)

-

~42 ppm: N-CH₃

-

~35 ppm: C4 (CH₂)

-

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will show a molecular ion (M⁺) peak at m/z = 100. A prominent fragment is often observed at m/z = 57, corresponding to the loss of the C3-amine fragment.

Chromatographic Purity

-

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) is the standard method for assessing the purity of this volatile amine.

-

High-Performance Liquid Chromatography (HPLC): For non-volatile salts or derivatives, reverse-phase HPLC can be employed to determine purity.

Analytical Workflow

Applications in Medicinal Chemistry

The true value of this compound lies in its utility as a versatile building block for introducing a key pharmacophoric element into drug candidates. The primary amine serves as a nucleophilic handle for elaboration, while the tertiary amine can act as a basic center for salt formation and solubility enhancement.

A prominent, albeit structurally related, example is in the synthesis of fluoroquinolone antibiotics. The antibiotic Trovafloxacin incorporates a (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane moiety at the C-7 position.[6][7] This bicyclic diamine is a conformationally restricted analogue of a substituted 3-aminopyrrolidine. The synthesis involves the nucleophilic aromatic substitution (SₙAr) reaction where the secondary amine of the bicyclic system displaces a fluorine atom on the naphthyridone core.[6] This highlights the critical role of the aminopyrrolidine motif in anchoring the side chain to the core of the drug, which is essential for its antibacterial activity and pharmacokinetic profile.[7] While not the exact reagent, this demonstrates the synthetic strategy and importance of this class of building blocks in developing potent pharmaceuticals.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a corrosive and irritant compound.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing safety goggles, a lab coat, and nitrile gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- 1. scbt.com [scbt.com]

- 2. This compound 97% | CAS: 13220-27-4 | AChemBlock [achemblock.com]

- 3. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Methylpyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyrrolidin-3-amine is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its bifunctional nature, possessing both a tertiary amine within a pyrrolidine ring and a primary amine substituent, makes it a versatile scaffold for creating diverse molecular architectures. Accurate structural elucidation and purity assessment are paramount in the synthesis and application of this compound, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation and providing a foundational protocol for data acquisition. The data presented herein is based on widely accepted prediction models, providing a reliable reference for researchers in the absence of extensive peer-reviewed experimental datasets.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the electronic environment and connectivity of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

| Atom | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H3 | ~3.10 | Multiplet | 1H | - |

| H2a, H5a | ~2.75 | Multiplet | 2H | - |

| H2b | ~2.50 | Multiplet | 1H | - |

| H5b | ~2.30 | Multiplet | 1H | - |

| C6-H₃ | ~2.25 | Singlet | 3H | - |

| H4a | ~2.05 | Multiplet | 1H | - |

| N7-H₂ | ~1.55 | Broad Singlet | 2H | - |

| H4b | ~1.60 | Multiplet | 1H | - |

Interpretation of the ¹H NMR Spectrum

-

N-Methyl Protons (C6-H₃): The three protons of the methyl group attached to the pyrrolidine nitrogen (N1) are chemically equivalent and appear as a sharp singlet at approximately 2.25 ppm. The absence of adjacent protons results in no spin-spin coupling.

-

Pyrrolidine Ring Protons (H2, H3, H4, H5): The protons on the pyrrolidine ring exhibit complex splitting patterns due to diastereotopicity and mutual coupling.

-

H3: The methine proton at the C3 position is deshielded by the adjacent primary amine (N7) and the ring nitrogen (N1), resulting in a downfield chemical shift around 3.10 ppm. It will appear as a multiplet due to coupling with the neighboring protons on C2 and C4.

-

H2 and H5: The methylene protons adjacent to the ring nitrogen (N1) are expected to be the most downfield of the ring CH₂ groups, with predicted chemical shifts in the range of 2.30-2.75 ppm. The geminal protons at each of these positions are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts (designated as 'a' and 'b'). They will appear as complex multiplets due to both geminal and vicinal coupling.

-

H4: The methylene protons at the C4 position are also diastereotopic and will present as two separate multiplets. They are generally found more upfield compared to the protons at C2 and C5, with predicted shifts around 1.60 and 2.05 ppm.

-

-

Amine Protons (N7-H₂): The protons of the primary amine group typically appear as a broad singlet around 1.55 ppm. The broadness is a result of rapid chemical exchange with other labile protons (like trace water) and quadrupole broadening from the ¹⁴N nucleus. The chemical shift of these protons is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the number of chemically distinct carbon atoms and their electronic environments.

Predicted ¹³C NMR Spectral Data

| Atom | Chemical Shift (ppm) |

| C2 | ~65.5 |

| C5 | ~57.0 |

| C3 | ~51.0 |

| C6 | ~42.0 |

| C4 | ~33.5 |

Interpretation of the ¹³C NMR Spectrum

-

C2 and C5: The carbon atoms directly bonded to the ring nitrogen (N1) are the most deshielded of the ring carbons, appearing at approximately 65.5 ppm and 57.0 ppm, respectively. Their distinct chemical shifts arise from the asymmetric substitution at C3.

-

C3: The carbon atom bearing the primary amine group (C3) is also significantly deshielded and is predicted to resonate around 51.0 ppm.

-

C6: The N-methyl carbon (C6) is found at a characteristic chemical shift for such groups, predicted to be around 42.0 ppm.

-

C4: The carbon atom at the C4 position is the most shielded of the ring carbons, appearing at the most upfield position, around 33.5 ppm.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the key steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A generalized workflow for the preparation and NMR analysis of this compound.

Detailed Methodologies

-

Sample Preparation:

-

Due to the hygroscopic nature of many amines, it is recommended to handle this compound in a dry environment, such as a glove box or under a stream of inert gas (e.g., nitrogen or argon), to minimize water absorption.

-

Weigh approximately 10-20 mg of the compound directly into a clean, dry vial.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent can influence the chemical shifts, particularly of the NH₂ protons.[1][2]

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Transfer the solution to a clean, dry 5 mm NMR tube. It is good practice to filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

-

Cap the NMR tube securely to prevent solvent evaporation and atmospheric moisture contamination.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Locking: The spectrometer's field-frequency lock system will use the deuterium signal from the solvent to maintain a stable magnetic field during the experiment.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved NMR signals.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is typically sufficient.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A standard proton-decoupled experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.

-

Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required compared to the ¹H experiment.

-

-

Data Processing:

-

The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform (FT).

-

The spectrum is then phased and baseline corrected to ensure accurate integration and peak picking.

-

-

Trustworthiness and Self-Validating Systems

The reliability of the presented NMR data interpretation is grounded in fundamental principles of NMR spectroscopy. The predicted chemical shifts and multiplicities are consistent with the known effects of electronegativity, inductive effects, and spin-spin coupling rules. For experimental validation, the integration of the ¹H NMR signals should correspond to the number of protons in each environment. Furthermore, two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively confirm the proton-proton and proton-carbon connectivities, respectively, thereby validating the assignments made from the 1D spectra.

References

Foreword: The Strategic Value of the 1-Methylpyrrolidin-3-amine Scaffold

An In-depth Technical Guide to the Biological Activity Screening of 1-Methylpyrrolidin-3-amine Derivatives

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents one of the most versatile and privileged scaffolds in modern medicinal chemistry.[1][[“]] Its prevalence in over 20 FDA-approved drugs is a testament to its utility.[3] The non-planar, sp3-hybridized nature of the ring provides three-dimensional diversity crucial for exploring pharmacophore space and achieving high target selectivity.[1][[“]] The this compound core, in particular, serves as a valuable starting point for generating compound libraries with diverse biological potential, from antimicrobial agents to modulators of the central nervous system (CNS).[4][5]

This guide provides a comprehensive, technically-grounded framework for the systematic biological evaluation of novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the causality behind experimental choices. Our approach is built on a tiered screening cascade, ensuring that resources are focused efficiently on the most promising candidates.

Part I: Designing a Robust Screening Cascade

A successful screening campaign is not a random walk through assays but a deliberately planned cascade. The goal is to triage a large library of derivatives down to a small number of validated hits with a clear biological rationale. This process begins with defining potential targets and building a workflow that incorporates decision points based on empirical data.

Target Identification: An Evidence-Based Approach

The known pharmacology of pyrrolidine-containing molecules provides a logical starting point for target selection. Literature consistently highlights their activity in several key areas:

-

Antimicrobial Activity: Pyrrolidine derivatives have shown significant promise as antibacterial agents against both Gram-positive and Gram-negative bacteria.[6][7] This makes broad-spectrum antimicrobial screening a high-yield initial step.

-

Enzyme Inhibition: The scaffold is a common feature in inhibitors of various enzyme classes, including proteases (e.g., Dipeptidyl Peptidase-IV, DPP-IV), hydrolases (e.g., N-Acylethanolamine Acid Amidase, NAAA), and metabolic enzymes (e.g., α-amylase, α-glucosidase).[8][9][10] Targeting enzymes involved in metabolic, inflammatory, or proliferative diseases is a rational strategy.

-

Central Nervous System (CNS) Modulation: The ability of small molecules to cross the blood-brain barrier makes CNS targets particularly attractive. Pyrrolidine derivatives have been developed as receptor antagonists (e.g., for CXCR4 and muscarinic M5 receptors) and have shown potential in treating CNS disorders like epilepsy and pain.[1][11][12]

The Screening Workflow: A Funneling Strategy

Our screening strategy is designed as a multi-stage funnel. Each successive stage increases in complexity and resource intensity but provides more detailed information, ensuring that only the most promising compounds advance.

Caption: High-level workflow for screening this compound derivatives.

Part II: Primary Screening Protocols - Casting a Wide Net

The objective of primary screening is to efficiently identify "hits"—compounds showing activity at a single, high concentration—from a large library. The choice of assays should reflect the target rationale established in Part I.

A. Antimicrobial Susceptibility Testing

Causality: The prevalence of pyrrolidine scaffolds in antibacterial agents makes this a logical and high-yield primary screen.[6][7] We employ the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Preparation of Bacterial Inoculum:

-

Culture bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 11230) overnight on appropriate agar plates.[13]

-

Inoculate a few colonies into sterile Mueller-Hinton Broth (MHB).

-

Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

-

Compound Plating:

-

Prepare stock solutions of test derivatives in 100% DMSO.

-

In a 96-well non-treated microtiter plate, perform a serial two-fold dilution of the compounds in MHB. The typical concentration range is 0.25–512 µg/mL.[13] Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

-

Include a positive control (e.g., ciprofloxacin) and a negative control (MHB with bacteria, no compound).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well. The final volume should be 100-200 µL.

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC by visual inspection. The MIC is the lowest concentration well with no visible turbidity.

-

Optionally, add a viability indicator like resazurin to aid in determining the endpoint.

-

Data Presentation: MIC Values (µg/mL)

| Compound ID | S. aureus | B. subtilis | E. coli | K. pneumoniae | C. albicans |

| Derivative-001 | 64 | 128 | >512 | >512 | 256 |

| Derivative-002 | 32 | 32 | 256 | 512 | 128 |

| Ciprofloxacin | 0.5 | 0.25 | 0.015 | 0.06 | N/A |

| Fluconazole | N/A | N/A | N/A | N/A | 8 |

B. Enzyme Inhibition Screening

Causality: Many pyrrolidine derivatives function by inhibiting key enzymes.[10][14] A fluorometric assay is ideal for primary screening due to its sensitivity and high-throughput nature. We will use Dipeptidyl Peptidase-IV (DPP-IV) as an example target, an enzyme implicated in type 2 diabetes.[3][8]

Caption: Workflow and principle of the fluorometric DPP-IV inhibition assay.

Protocol: Fluorometric DPP-IV Inhibition Assay [8]

-

Reagent Preparation:

-

Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 7.5) with relevant cofactors if needed.

-

Enzyme: Recombinant human DPP-IV diluted in Assay Buffer to a working concentration.

-

Substrate: Gly-Pro-AMC (Aminomethylcoumarin) stock solution in DMSO, diluted in Assay Buffer to a working concentration (e.g., 100 µM).

-

Inhibitor: Test derivatives at a high screening concentration (e.g., 10 µM).

-

-

Assay Procedure (96-well black plate):

-

Sample Wells: Add 30 µL Assay Buffer, 10 µL diluted DPP-IV enzyme, and 10 µL of the test derivative.

-

Positive Control (100% activity): Add 30 µL Assay Buffer, 10 µL diluted DPP-IV, and 10 µL of vehicle (DMSO).

-

Negative Control (Background): Add 40 µL Assay Buffer and 10 µL of vehicle.

-

Pre-incubate the plate for 10 minutes at 37°C.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the substrate solution to all wells.

-

Incubate for 30 minutes at 37°C, protected from light.

-

Read the fluorescence on a plate reader with excitation at ~360 nm and emission at ~460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percent inhibition using the formula: % Inhibition = (1 - (Fluorescence_Sample / Fluorescence_PositiveControl)) * 100

-

Part III: Validating Hits with Secondary Assays

Compounds that meet the hit criteria in primary screens (e.g., >50% inhibition or MIC below a certain threshold) must be validated. This phase confirms the activity, determines potency, and begins to explore the mechanism of action.

Dose-Response Analysis for Potency (IC₅₀)

Causality: A single-point screen is prone to false positives. A dose-response curve confirms the compound's activity and quantifies its potency (IC₅₀), which is essential for comparing compounds and establishing a structure-activity relationship (SAR).

Protocol: IC₅₀ Determination

-

Compound Preparation: For each confirmed hit, prepare a 10-point, three-fold serial dilution series in DMSO.

-

Assay Execution: Perform the primary assay (e.g., the DPP-IV inhibition assay) using the full dilution series of the compound.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration.

-

Plot percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration at which 50% of the enzymatic activity is inhibited).

-

Data Presentation: Hit Compound Potency

| Compound ID | Primary Screen (% Inh @ 10µM) | IC₅₀ (µM) |

| Derivative-007 | 78% | 1.2 |

| Derivative-015 | 92% | 0.45 |

| Derivative-021 | 65% | 5.8 |

| Diprotin A (Control) | 98% | 0.15 |

Mechanism of Action (MoA): Enzyme Kinetics

Causality: For enzyme inhibitors, understanding how they inhibit the enzyme (their MoA) is critical for lead optimization. Kinetic studies can distinguish between competitive, non-competitive, and other modes of inhibition, providing insight into whether the compound binds to the enzyme's active site or an allosteric site.[9]

Caption: Simplified diagrams of competitive and non-competitive enzyme inhibition.

Protocol: Enzyme Kinetic Analysis

-

Vary Substrate Concentration: Set up the enzyme assay with a fixed concentration of the inhibitor (e.g., at its IC₅₀) and a range of substrate concentrations (typically from 0.2x to 5x the substrate's Kₘ value).

-

Measure Initial Velocities: Measure the reaction rate (velocity) at each substrate concentration in the presence and absence of the inhibitor.

-

Data Analysis: Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).

-

Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Kₘ increases).

-

Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Kₘ is unchanged).

-

Uncompetitive Inhibition: Lines are parallel.

-

Part IV: Advancing Leads Through Optimization

With validated, potent hits characterized by a known MoA, the focus shifts to improving their drug-like properties. This involves iterative chemical synthesis guided by SAR and early assessment of absorption, distribution, metabolism, and excretion (ADME) properties.

Structure-Activity Relationship (SAR) Analysis

The data from dose-response and selectivity assays are the foundation of SAR. By comparing the potency of structurally related derivatives, one can deduce which chemical modifications enhance activity. For example, studies on pyrrolidine amide derivatives as NAAA inhibitors revealed that small lipophilic substituents at the 3-phenyl position were preferable for optimal potency.[9] This insight directly informs the next round of synthesis.

In Vitro ADME & Selectivity Profiling

Causality: A potent compound is useless if it is rapidly metabolized or toxic. Early in vitro ADME profiling helps to de-risk candidates before committing to expensive in vivo studies.

-

Selectivity: It is crucial to test hits against closely related targets to ensure they are not acting non-specifically. For a DPP-IV inhibitor, this would involve screening against other serine proteases like DPP-8 and DPP-9. For an antibacterial, this means testing against a panel of human cell lines to assess cytotoxicity.

-

Metabolic Stability: Incubating the compound with liver microsomes and measuring its disappearance over time provides an early indication of its metabolic fate.[11]

-

Solubility and Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict passive diffusion across the gut wall and the blood-brain barrier.

By integrating these biological screening strategies in a logical, tiered fashion, researchers can effectively navigate the complexities of drug discovery and unlock the full therapeutic potential of this compound derivatives.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. enamine.net [enamine.net]

- 4. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical Potential of Neurosteroids for CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Pyrrolidines

Abstract

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active natural products.[1][2][3] Its non-planar, sp³-rich structure provides an ideal framework for exploring three-dimensional chemical space, a critical factor in designing potent and selective therapeutics.[4][5][[“]] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of contemporary strategies for the discovery and synthesis of novel pyrrolidine scaffolds. We will delve into the mechanistic underpinnings of key synthetic methodologies, offer field-proven insights into experimental design, and provide detailed, validated protocols for the construction of these valuable heterocyclic motifs.

The Strategic Importance of the Pyrrolidine Scaffold in Drug Discovery

The five-membered saturated nitrogen heterocycle, pyrrolidine, is one of the most prevalent scaffolds in pharmaceutical science.[1][4] Its significance stems from several key features:

-

Stereochemical Richness: The pyrrolidine ring can possess multiple stereocenters, allowing for the fine-tuning of a molecule's spatial orientation to achieve optimal interactions with biological targets.[4][5]

-

Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor and its basicity can be modulated to influence properties like solubility and cell permeability, which are crucial for ADME/Tox profiles.[4]

-

Structural Versatility: The pyrrolidine core can be readily functionalized at various positions, enabling the generation of diverse compound libraries for high-throughput screening.

The prevalence of this scaffold is evident in a wide range of therapeutic areas, including antiviral, anticancer, anti-inflammatory, and central nervous system (CNS) agents.[1][3]

Core Synthetic Strategies for Pyrrolidine Scaffolds

The construction of the pyrrolidine ring can be approached through several powerful and versatile synthetic strategies. The choice of method is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials.

[3+2] Cycloaddition Reactions: The Power of Azomethine Ylides

The 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile (typically an alkene) is a highly efficient and atom-economical method for constructing the pyrrolidine ring.[2][4][7] This reaction can generate multiple stereocenters in a single, often highly stereoselective, step.[7]

Causality of Experimental Choice: This method is particularly favored for its ability to rapidly build molecular complexity. The regio- and stereoselectivity of the reaction can be controlled by the nature of the dipole, the dipolarophile, and the catalyst.[4][8] The in-situ generation of the azomethine ylide, often from the condensation of an α-amino acid and an aldehyde or ketone, is a common and practical approach.[8][9]

Caption: General workflow for pyrrolidine synthesis via [3+2] cycloaddition.

Self-Validating System: The success of a [3+2] cycloaddition is validated through rigorous characterization of the product. 1D and 2D NMR spectroscopy (COSY, HSQC, HMBC) is crucial for confirming the regiochemistry and relative stereochemistry of the cycloadduct.[10] Chiral HPLC or SFC is employed to determine the enantiomeric excess in asymmetric variants.

Multicomponent Reactions (MCRs): Efficiency in a Single Pot

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, have emerged as a powerful tool for generating pyrrolidine libraries.[11][12] MCRs are highly convergent and adhere to the principles of green chemistry by minimizing waste and purification steps.[11][12]

Causality of Experimental Choice: MCRs are the go-to strategy for creating diverse libraries of complex molecules from simple starting materials in a time- and resource-efficient manner.[13][14] The reaction conditions can often be tuned to favor the formation of specific isomers.

A prominent example is the TiCl₄-catalyzed multicomponent reaction of a phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent to afford highly substituted pyrrolidines with excellent diastereoselectivity.[13]

Organocatalysis: Metal-Free Asymmetric Synthesis

The rise of asymmetric organocatalysis has revolutionized the synthesis of chiral pyrrolidines.[15][16] Proline and its derivatives are particularly effective catalysts for a variety of transformations that lead to enantioenriched pyrrolidine scaffolds.[15][16] These catalysts operate via enamine or iminium ion activation modes.

Causality of Experimental Choice: Organocatalysis is an attractive alternative to metal-based catalysis as it avoids the use of potentially toxic and expensive metals.[17] The reactions are often performed under mild conditions with high enantioselectivities. A key advantage is the ready availability of chiral organocatalysts from the chiral pool.[15]

Caption: Workflow for organocatalytic synthesis of substituted pyrrolidines.

An example is the asymmetric cascade reaction between N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones, catalyzed by a cinchonidine-derived amino-squaramide, to produce highly substituted pyrrolidines with a quaternary stereocenter in high enantioselectivity.[18]

Transition-Metal Catalysis: Novel Bond Formations

Transition metals, such as palladium, rhodium, iridium, and copper, catalyze a wide array of transformations for pyrrolidine synthesis.[19][20][21] These methods include intramolecular C-H amination, arylative cyclization, and domino reactions.[20][21][22]

Causality of Experimental Choice: Transition-metal catalysis enables the use of otherwise unreactive starting materials and allows for novel bond constructions that are not accessible through other means. For instance, the direct amination of C(sp³)–H bonds is a highly attractive and atom-economical route to pyrrolidines.[20]

Data Presentation: Comparison of Catalytic Systems for Pyrrolidine Synthesis

| Catalytic System | Reaction Type | Key Advantages | Representative Yields | Ref. |

| Iridium | Reductive Azomethine Ylide Generation | Mild conditions, broad substrate scope | 60-95% | [23] |

| Copper | Intramolecular C-H Amination | High regio- and chemoselectivity | 70-90% | [20] |

| Ruthenium/Copper | Domino Dehydrogenation/Cyclization | Use of simple starting materials, aerobic conditions | 50-89% | [22][24] |

| Organocatalyst | Asymmetric Cascade | Metal-free, high enantioselectivity | 80-99% | [18] |

Experimental Protocols: A Validated Approach

Protocol: Stereoselective Synthesis of a Spirooxindole-Pyrrolidine via [3+2] Cycloaddition

This protocol is adapted from a reported three-component 1,3-dipolar cycloaddition reaction.[10]

Materials:

-

Isatin (1.0 mmol)

-

Sarcosine (1.0 mmol)

-

5-Arylidene-1,3-thiazolidine-2,4-dione (1.0 mmol)

-

Ethanol (5 mL)

-

L-proline functionalized manganese ferrite nanorod catalyst (4 mol%)[10]

Procedure:

-

To a 10 mL round-bottomed flask, add isatin (1.0 mmol), sarcosine (1.0 mmol), and the 5-arylidene-1,3-thiazolidine-2,4-dione (1.0 mmol).

-

Add ethanol (5 mL) to the flask.

-

Add the magnetic nanorod catalyst (4 mol%).

-

Stir the reaction mixture at 100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and separate the magnetic catalyst using an external magnet.

-

Wash the catalyst with ethanol and water, then dry under vacuum for reuse.[10]

-

Evaporate the solvent from the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired spirooxindole-pyrrolidine.

Self-Validation: The structure and stereochemistry of the product should be confirmed by ¹H NMR, ¹³C NMR, and 2D NMR techniques (COSY, HSQC, HMBC). The high diastereoselectivity reported for this method should be verified by the presence of a single set of signals in the NMR spectra.[10]

Future Perspectives and Conclusion

The development of novel synthetic methodologies for constructing pyrrolidine scaffolds continues to be a vibrant area of research. Future efforts will likely focus on:

-

C-H Functionalization: The direct and selective functionalization of C-H bonds remains a major goal, offering the most atom-economical route to derivatized pyrrolidines.[25][26][27][28]

-

Photoredox Catalysis: Light-mediated reactions are enabling new transformations under mild conditions.[29]

-

Biocatalysis: The use of enzymes for asymmetric pyrrolidine synthesis offers unparalleled stereoselectivity and environmentally benign reaction conditions.[30]

References

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. enamine.net [enamine.net]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. consensus.app [consensus.app]

- 7. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]

- 11. Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis | Semantic Scholar [semanticscholar.org]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benthamdirect.com [benthamdirect.com]

- 18. Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pyrrolidine synthesis [organic-chemistry.org]

- 22. A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Redox-Triggered α-C-H Functionalization of Pyrrolidines: Synthesis of Unsymmetrically 2,5-Disubstituted Pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 30. pubs.acs.org [pubs.acs.org]

Stereoisomers of 1-Methylpyrrolidin-3-amine: A Technical Guide for Drug Development Professionals

Abstract

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals.[1][2] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, a critical aspect in modern drug design.[1] This guide focuses on the stereoisomers of a specific pyrrolidine derivative, 1-Methylpyrrolidin-3-amine, providing an in-depth analysis of their synthesis, separation, characterization, and pharmacological significance. Understanding the distinct properties and behaviors of the (R) and (S) enantiomers is paramount for researchers and drug development professionals aiming to design potent, selective, and safe therapeutic agents. The stereochemistry of the pyrrolidine ring is often a determining factor for biological activity.[3]

Introduction: The Significance of Chirality in Pyrrolidine Scaffolds

The five-membered pyrrolidine ring is a privileged structure in drug discovery, featured in over 20 FDA-approved drugs.[4] Its sp³-hybridized carbons contribute to the stereochemistry of the molecule, allowing for precise spatial arrangements of substituents that can dictate interactions with biological targets.[1] The non-planarity of the ring, often described as "pseudorotation," further enhances its ability to present functional groups in diverse three-dimensional orientations.[1]

This compound possesses a single chiral center at the C3 position, giving rise to two enantiomers: (R)-1-Methylpyrrolidin-3-amine and (S)-1-Methylpyrrolidin-3-amine. As with most chiral molecules, these enantiomers can exhibit vastly different pharmacological and toxicological profiles due to their distinct interactions with chiral biological macromolecules like enzymes and receptors.[5] Therefore, the ability to synthesize, separate, and characterize each enantiomer in its pure form is a critical capability in any drug discovery program utilizing this scaffold.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂ | [6][7] |

| Molecular Weight | 100.16 g/mol | [6][7] |

| Boiling Point | 140 °C (742 Torr) | [8] |

| Density | 0.933 g/cm³ (Predicted) | [9] |

| pKa | 9.82 (Predicted) | [8] |

| CAS Numbers | ||

| Racemic Mixture | 13220-27-4 | [7][9][10][11][12] |

| (R)-1-Methylpyrrolidin-3-amine | 457097-75-5 | [13] |

| (S)-1-Methylpyrrolidin-3-amine | 214357-95-6 | [6] |

Stereoselective Synthesis Strategies

The generation of enantiomerically pure this compound is a key challenge. Several strategies can be employed, broadly categorized into asymmetric synthesis from achiral precursors or the use of chiral starting materials.

Asymmetric Synthesis from Achiral Precursors

Developing a stereoselective process from the ground up offers significant advantages in terms of cost and scalability. One common approach involves the asymmetric reduction of a prochiral ketone, such as 1-methylpyrrolidin-3-one.

Protocol: Asymmetric Reductive Amination of 1-Methylpyrrolidin-3-one

This protocol is a conceptual illustration of a common synthetic strategy.

-

Reaction Setup : In a nitrogen-purged reactor, dissolve 1-methylpyrrolidin-3-one hydrochloride in a suitable solvent like methanol.[3]

-

Catalyst Preparation : Prepare a solution of a chiral catalyst, for instance, a transition metal complex with a chiral ligand (e.g., a Ru-BINAP system).

-

Reductive Amination : Add the catalyst solution to the reactor, followed by an ammonia source (e.g., ammonium formate). Pressurize the reactor with hydrogen gas.

-

Reaction Monitoring : Monitor the reaction progress by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the starting material.

-

Workup and Purification : Upon completion, quench the reaction, filter the catalyst, and extract the product. Purify the resulting chiral amine by distillation or column chromatography.

The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.

Synthesis from Chiral Pool Starting Materials

An alternative and often more straightforward approach is to utilize readily available chiral building blocks. For instance, chiral precursors like (R)- or (S)-3-hydroxypyrrolidine can be converted to the desired amine.

Protocol: Synthesis from (R)-3-Hydroxypyrrolidine

-

N-Methylation : React (R)-3-hydroxypyrrolidine with formaldehyde in the presence of a reducing agent (e.g., hydrogen gas and a palladium on carbon catalyst) to yield (R)-1-methylpyrrolidin-3-ol.[14]

-

Hydroxyl to Amine Conversion : Convert the hydroxyl group to a leaving group (e.g., a tosylate or mesylate).

-

Amination : Displace the leaving group with an amine source (e.g., ammonia or a protected amine equivalent) via an SN2 reaction, which proceeds with inversion of configuration to yield (S)-1-Methylpyrrolidin-3-amine.

Chiral Separation and Resolution

For instances where a racemic mixture of this compound is synthesized, efficient methods for separating the enantiomers are essential.

Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation of enantiomers can be achieved using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds, including amines.[15][16]

Protocol: Analytical Chiral HPLC Separation

-

Column Selection : Choose an appropriate polysaccharide-based chiral column (e.g., Chiralcel® OD-H).[17]

-

Mobile Phase Preparation : Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of a basic additive like triethylamine (TEA) to improve peak shape for basic analytes.[17]

-

System Equilibration : Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Sample Injection : Inject a solution of racemic this compound.

-

Detection and Analysis : Monitor the elution of the enantiomers using a UV detector. The two enantiomers will elute at different retention times, allowing for their quantification.[15]

Diastereomeric Salt Crystallization

A classical and scalable method for chiral resolution involves the formation of diastereomeric salts. This technique leverages the different physical properties (e.g., solubility) of diastereomers.

Protocol: Resolution via Diastereomeric Salt Crystallization

-

Resolving Agent Selection : Choose a chiral acid (e.g., (R)-(-)-Mandelic acid or tartaric acid) to react with the racemic amine.[15]

-

Salt Formation : Dissolve the racemic this compound in a suitable solvent (e.g., ethanol) and add the chiral resolving agent.

-

Crystallization : Allow the solution to cool, inducing the crystallization of one of the diastereomeric salts, which will be less soluble.

-

Isolation and Liberation : Isolate the crystals by filtration. Then, treat the isolated salt with a base to liberate the enantiomerically enriched free amine.

-

Enantiomeric Purity Assessment : Determine the enantiomeric excess of the resolved amine using a suitable analytical technique like chiral HPLC.

Characterization and Determination of Enantiomeric Excess

Accurate determination of enantiomeric purity is a cornerstone of chiral drug development.

Chiral Chromatography

As mentioned for separation, chiral HPLC and GC are the gold standards for determining enantiomeric excess (ee). By integrating the peak areas of the two enantiomers, the ee can be calculated using the formula:

ee (%) = [([R] - [S]) / ([R] + [S])] x 100 (or vice versa)

Spectroscopic Methods

While chromatography is definitive, spectroscopic methods can offer rapid screening capabilities.

-

Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique for each enantiomer and can be used to determine ee, often after derivatization to create a chromophore.[18][19]

-

Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents : In the presence of a chiral shift reagent, the NMR signals of the two enantiomers can be resolved, allowing for their relative quantification.

Protocol: Rapid ee Determination via Fluorescence Assay

Recent advancements have led to high-throughput methods for determining the ee of chiral amines.

-

Assay Principle : A fluorescence-based assay can be developed where a chiral amine of unknown ee is reacted with a chiral diol and 2-formylphenylboronic acid.[20][21][22]

-

Diastereomer Formation : This self-assembly process forms two diastereomeric iminoboronates.[20][21][22]

-

Fluorescence Measurement : The two diastereomers exhibit different fluorescence intensities. By measuring the fluorescence, the ratio of the diastereomers, and thus the ee of the original amine, can be accurately determined.[20][21][22] This method can achieve high accuracy with errors of only 1-2%.[20][21]

Pharmacological Significance and Applications

The pyrrolidine scaffold is a key component in a multitude of biologically active compounds, targeting a wide range of diseases. The specific stereochemistry at the C3 position of this compound can profoundly influence its binding affinity and functional activity at a given biological target.

For example, in the development of histamine H3 receptor inverse agonists for promoting wakefulness, derivatives of (R)-2-methylpyrrolidine were explored.[23] Similarly, the (S)-enantiomer of 3-aminopyrrolidine has been investigated as a scaffold for dual inhibitors of Abl and PI3K kinases in cancer therapy.[24]

The orientation of substituents on the pyrrolidine ring is critical. For instance, a 3-R-methylpyrrolidine substituent was found to promote a pure estrogen receptor α antagonist profile, which is beneficial for the treatment of breast cancer.[1] This highlights the necessity of evaluating both enantiomers of this compound in any drug discovery campaign to identify the eutomer (the more active enantiomer) and the distomer (the less active or inactive enantiomer).

Conclusion

The stereoisomers of this compound represent a valuable pair of building blocks for medicinal chemistry. Their distinct three-dimensional structures necessitate a stereocontrolled approach to their synthesis and a rigorous methodology for their separation and characterization. For drug development professionals, a comprehensive understanding of the techniques outlined in this guide is crucial for harnessing the full potential of these chiral scaffolds. The ability to isolate and study the (R) and (S) enantiomers independently is fundamental to developing safer and more effective medicines, ultimately leading to drug candidates with optimized potency, selectivity, and pharmacokinetic properties.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1-Methylpyrrolidin-3-one hydrochloride | 78635-85-5 | Benchchem [benchchem.com]

- 4. enamine.net [enamine.net]

- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 6. CAS 214357-95-6 | (S)-1-Methylpyrrolidin-3-amine - Synblock [synblock.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 13220-27-4 [amp.chemicalbook.com]

- 9. henankerui.lookchem.com [henankerui.lookchem.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. 13220-27-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 12. alfa-chemical.com [alfa-chemical.com]

- 13. 457097-75-5|(R)-1-Methylpyrrolidin-3-amine|BLD Pharm [bldpharm.com]

- 14. data.epo.org [data.epo.org]

- 15. benchchem.com [benchchem.com]

- 16. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of enantiomeric excess in amine derivatives with molecular self-assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. researchgate.net [researchgate.net]

- 23. Substituted phenoxypropyl-(R)-2-methylpyrrolidine aminomethyl ketones as histamine-3 receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thermodynamic Stability of N-Methylated Pyrrolidines: A Guide for Drug Development Professionals

An In-depth Technical Guide

Abstract: The pyrrolidine ring is a ubiquitous scaffold in pharmaceuticals and natural products. The conformational preferences of this five-membered ring system, particularly when N-methylated, are a critical determinant of molecular shape, and thus biological activity and pharmacokinetic properties. This guide provides a detailed exploration of the thermodynamic stability of N-methylated pyrrolidines, synthesizing fundamental principles of stereochemistry with practical methodologies. We will dissect the intricate balance of steric and stereoelectronic forces that govern the conformational landscape of these heterocycles, offering researchers and drug development professionals a framework for understanding and predicting their behavior.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of medicinal chemistry, most notably as the core structure of the amino acid proline. Its incorporation into peptides and small molecule drugs imparts significant conformational rigidity compared to acyclic analogues. N-methylation, the addition of a methyl group to the ring's nitrogen atom, is a common chemical modification in drug design. This seemingly simple modification introduces profound changes to the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and, most importantly, its three-dimensional structure.

Understanding the thermodynamic stability of different N-methylated pyrrolidine conformers is not merely an academic exercise. The preferred conformation dictates how a molecule presents its pharmacophoric features to a biological target, such as a receptor binding pocket or an enzyme active site. A shift in conformational equilibrium can dramatically alter binding affinity and efficacy. This guide will delve into the factors controlling this equilibrium and the state-of-the-art methods used to analyze it.

The Conformational Landscape of the Pyrrolidine Ring

Unlike the well-defined chair conformation of cyclohexane, the five-membered pyrrolidine ring is highly flexible and exists as a dynamic equilibrium of non-planar conformations known as "puckers". This puckering relieves the torsional strain that would exist in a planar structure. The two most significant low-energy conformations are the Envelope (C_s symmetry) and the Twist (C_2 symmetry) .

-

Envelope (E): Four of the ring atoms are coplanar, while the fifth is out of the plane, resembling an open envelope flap. The out-of-plane atom can be either a carbon or the nitrogen.

-

Twist (T): Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. This conformation possesses a C2 axis of symmetry.

The energy barrier between these puckered forms is very low, typically around 2-4 kcal/mol, allowing for rapid interconversion at room temperature. The specific substitution pattern on the ring determines which conformation is thermodynamically more stable.

Caption: The pseudorotational pathway of the pyrrolidine ring.

The Influence of N-Methylation

The introduction of a methyl group on the nitrogen atom adds two new, crucial conformational considerations that dictate the overall thermodynamic stability: nitrogen inversion and stereoelectronic effects .

Nitrogen Inversion

The nitrogen atom in N-methylpyrrolidine is sp³-hybridized and pyramidal. It can undergo a low-energy process called pyramidal inversion, where the methyl group and the nitrogen lone pair rapidly flip their positions. This creates two distinct invertomers. The position of the N-methyl group relative to the ring substituents becomes a key factor in determining the lowest energy conformer. NMR spectroscopy is a powerful tool for studying this process; in some cases, the inversion is slow enough on the NMR timescale to allow for the observation of distinct signals for each invertomer[1].

References

A Technical Guide to the Solubility and Solvent Compatibility of 1-Methylpyrrolidin-3-amine for Research and Development

Introduction

1-Methylpyrrolidin-3-amine (CAS: 13220-27-4, Formula: C₅H₁₂N₂, MW: 100.16 g/mol ) is a versatile bifunctional molecule featuring a saturated N-methylpyrrolidine ring and a primary amine substituent.[1][2] Its unique structure, combining both a tertiary and a primary amine, makes it a valuable building block in medicinal chemistry and the synthesis of complex organic molecules. Understanding its solubility and compatibility with various solvent systems is paramount for its effective use in reaction design, purification processes, formulation, and analytical method development. This guide provides an in-depth analysis of its solubility profile, grounded in its physicochemical properties, and offers practical guidance for its handling in a laboratory setting.

Physicochemical Properties & Structural Analysis: The Foundation of Solubility

The solubility behavior of this compound is dictated by its molecular structure. Key features include:

-

Dual Amine Functionality: The presence of both a primary amine (-NH₂) and a tertiary amine (N-CH₃) within a small five-membered ring imparts significant polarity to the molecule.

-

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor and acceptor, while the tertiary amine nitrogen acts as a hydrogen bond acceptor. This capability allows for strong intermolecular interactions with polar protic solvents.[3]

-

Basicity: With a predicted pKa of approximately 9.82, this compound is a moderately strong base.[4] This basicity is a critical determinant of its solubility in aqueous systems, as it readily protonates in acidic media to form highly polar, water-soluble ammonium salts.

-

Molecular Size: The compound has a relatively small and compact structure with a low molecular weight, which generally favors solubility.[1][2]

These structural attributes collectively suggest a high affinity for polar solvents, particularly those capable of hydrogen bonding.

Comprehensive Solubility Profile

While extensive quantitative solubility data is not widely published, a reliable qualitative profile can be established based on fundamental chemical principles like "like dissolves like" and the compound's structural features.[5]

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Miscible / Highly Soluble | Strong hydrogen bonding interactions between the compound's amine groups and the solvent's hydroxyl groups dominate, leading to excellent solvation. |

| Aqueous Acidic | 5% Hydrochloric Acid, 5% Acetic Acid | Highly Soluble | As a base, the compound is protonated to form a water-soluble ammonium salt, drastically increasing its aqueous solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Favorable dipole-dipole interactions between the polar amine functionalities and the polar aprotic solvent lead to good solubility. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately to Sparingly Soluble | These solvents are less polar and lack hydrogen bond donating ability, resulting in weaker interactions and reduced solubility compared to alcohols or water. |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | The compound's polarity is sufficient for good solubility in these moderately polar solvents, which are common reaction media. |

| Nonpolar | Hexanes, Toluene | Sparingly Soluble to Insoluble | The significant polarity mismatch and lack of favorable intermolecular forces between the polar amine and the nonpolar solvent result in poor solubility.[5] |

Solvent Compatibility and Stability Considerations

Beyond simple solubility, the chemical compatibility and stability of this compound in solution are crucial for experimental success and sample integrity.

-

Oxidative Stability: Amines, particularly in solution, can be susceptible to air oxidation, which may lead to discoloration and the formation of impurities over time.[6] For applications requiring high purity, it is advisable to use solvents that have been degassed with an inert gas like nitrogen or argon.

-

Hygroscopicity: Due to its polar nature and hydrogen bonding capacity, the compound may be hygroscopic. It should be handled and stored in a manner that minimizes exposure to atmospheric moisture.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which can react exothermically and degrade the compound. While soluble in acids, this is a chemical reaction forming a salt; strong acids should be handled with care due to the exothermic nature of the neutralization reaction.[7]

-

Storage of Solutions: For long-term storage, solutions should be kept in tightly sealed containers, preferably under an inert atmosphere (e.g., argon or nitrogen), and stored at recommended refrigerated temperatures (2–8 °C) to minimize degradation.[4]

Workflow for Solvent Selection

Choosing the optimal solvent system is application-dependent. The following workflow provides a logical decision-making process for researchers.

Caption: Decision workflow for selecting an appropriate solvent system.

Experimental Protocol: Gravimetric Solubility Determination

This protocol provides a reliable, self-validating method for quantitatively determining the solubility of this compound in a specific solvent at a controlled temperature.

Objective: To determine the solubility (in mg/mL or mol/L) of this compound in a chosen solvent.

Materials:

-

This compound (≥97% purity)

-

Selected solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or stir plate

-

Vials with screw caps (e.g., 4 mL)

-

Micropipettes

-

Syringe filters (0.22 µm, compatible with solvent)

-

Pre-weighed glass vials for evaporation

Procedure:

-

Solvent Dispensing: Add a precise volume (e.g., 2.00 mL) of the selected solvent to a 4 mL vial.

-

Equilibration: Place the vial in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C) and allow it to equilibrate for at least 30 minutes.

-

Solute Addition: Add a small, weighed amount of this compound to the vial. Cap the vial, vortex briefly, and place it back in the shaker.

-

Saturation: Continue adding small, known amounts of the amine until a small quantity of undissolved liquid/solid is observed. This ensures a saturated solution.

-

Equilibration of Saturated Solution: Allow the heterogeneous mixture to shake vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached. Check for the continued presence of undissolved solute.

-

Sample Clarification: Remove the vial from the shaker and let it stand for 1 hour at the same controlled temperature to allow excess solute to settle.

-

Aliquot Withdrawal: Carefully withdraw a precise aliquot (e.g., 1.00 mL) from the clear supernatant using a micropipette. To ensure no undissolved material is transferred, it is best practice to pass this aliquot through a syringe filter into a pre-weighed (tared) glass vial.

-

Solvent Evaporation: Remove the solvent from the tared vial under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight is achieved.

-

Final Weighing: Accurately weigh the vial containing the dried residue.

-

Calculation:

-

Mass of residue (mg) = (Final vial weight) - (Tared vial weight)

-

Solubility (mg/mL) = Mass of residue (mg) / Volume of aliquot (mL)

-

Conclusion

This compound is a highly polar molecule with excellent solubility in polar protic and aprotic solvents. Its basicity allows for facile solubilization in acidic aqueous media, a property that is highly advantageous for purification via extraction. Conversely, it exhibits poor solubility in nonpolar solvents. When preparing solutions, researchers must consider the compound's potential for oxidative degradation and its hygroscopic nature, employing best practices such as the use of inert atmospheres and dry solvents for sensitive applications. The provided guidelines and protocols serve as a robust framework for scientists and drug development professionals to effectively utilize this versatile building block in their research endeavors.

References

- 1. This compound 97% | CAS: 13220-27-4 | AChemBlock [achemblock.com]

- 2. scbt.com [scbt.com]

- 3. oswaal360.com [oswaal360.com]

- 4. This compound | 13220-27-4 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Sciencemadness Discussion Board - Stability of amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. fishersci.com [fishersci.com]

potential pharmacological profile of 1-Methylpyrrolidin-3-amine

An In-Depth Technical Guide to the Potential Pharmacological Profile of 1-Methylpyrrolidin-3-amine

Executive Summary

This compound is a small, chiral molecule featuring a saturated N-methylpyrrolidine ring, a common scaffold in numerous biologically active compounds and FDA-approved drugs.[1][2] While direct pharmacological data on this specific compound is sparse in public literature, its structural motifs suggest a high potential for interaction with various biological targets, particularly within the central nervous system (CNS). This guide synthesizes information from related compounds and established medicinal chemistry principles to construct a potential pharmacological profile for this compound. We will explore its chemical properties, propose plausible synthetic routes, and hypothesize its primary biological targets. Crucially, this document provides a comprehensive, step-by-step experimental workflow for researchers to systematically characterize its bioactivity, from initial in vitro screening to preliminary ADME-Tox profiling. The insights and protocols herein are designed to serve as a foundational resource for drug discovery professionals aiming to investigate the therapeutic potential of this and related pyrrolidine derivatives.

Introduction to this compound: A Privileged Scaffold

The pyrrolidine ring is a five-membered saturated heterocycle that is a cornerstone of medicinal chemistry.[2] Its non-planar, sp3-hybridized nature provides three-dimensional diversity, which is highly advantageous for exploring pharmacophore space and achieving target selectivity.[3] This scaffold is present in natural alkaloids like nicotine and in a wide array of synthetic drugs with diverse therapeutic applications, including antiviral, anti-inflammatory, and anticancer agents.[2][4]

This compound (C5H12N2) incorporates two key features onto this privileged core: a tertiary amine within the ring (the N-methyl group) and a primary amine at the 3-position.[5][6] This dual-amine structure suggests a high likelihood of forming multiple interactions with biological targets, particularly through hydrogen bonding and ionic interactions.

Chemical Identity and Physicochemical Properties

A foundational understanding begins with the molecule's basic properties, which are critical for designing experiments, formulating the compound, and predicting its physiological behavior.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 13220-27-4 | [5][7] |

| Molecular Formula | C5H12N2 | [5][6] |

| Molecular Weight | 100.16 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid | [7] |

| Boiling Point | ~140 °C (at 742 Torr) | [7] |

| Predicted pKa | 9.82 ± 0.40 | [7] |

| SMILES | CN1CCC(N)C1 | [5] |

Synthetic Strategies: From Precursor to Target Compound

The availability of a robust and scalable synthetic route is paramount for any drug discovery program. While this compound is commercially available, understanding its synthesis provides context for analog generation and process optimization.[5][6] A highly efficient and common strategy for synthesizing amines is through the reductive amination of a ketone precursor.

Proposed Synthetic Workflow: Reductive Amination

This approach utilizes the readily available precursor, 1-Methylpyrrolidin-3-one, and converts the ketone to the desired primary amine. The causality behind this choice lies in its high efficiency and the mild conditions often employed, which preserve the integrity of the pyrrolidine ring.

Caption: Proposed workflow for the synthesis of this compound via reductive amination.

Detailed Experimental Protocol

This protocol is a self-validating system; progress is monitored at key steps (e.g., TLC, NMR) to ensure the reaction is proceeding as expected before moving to the next stage.

-

Reaction Setup: To a solution of 1-Methylpyrrolidin-3-one (1.0 eq) in methanol (MeOH, ~0.2 M) in a round-bottom flask, add ammonium acetate (NH₄OAc, ~7-10 eq). Stir the mixture at room temperature for 30 minutes.

-

Reduction: Add sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise to the stirring solution.

-

Causality: NaBH₃CN is chosen as it is a mild reducing agent that selectively reduces the iminium intermediate formed in situ without reducing the starting ketone.

-

-

Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Quenching & Solvent Removal: Carefully add dilute hydrochloric acid (1 M HCl) to quench any remaining reducing agent until the solution is acidic (pH ~2). Concentrate the mixture under reduced pressure to remove the methanol.

-

Work-up: Basify the aqueous residue to pH >12 with aqueous sodium hydroxide (6 M NaOH).

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or chloroform (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude amine by vacuum distillation or flash column chromatography to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Predicted Pharmacological Profile: A Target-Based Hypothesis

Given the absence of direct pharmacological data, we can formulate hypotheses based on structural analogy to well-characterized pharmacophores.

Structural Analogy to Nicotine and Nicotinic Acetylcholine Receptors (nAChRs)

The N-methylpyrrolidine ring is a critical component of nicotine, the primary agonist of nicotinic acetylcholine receptors.[8] These ligand-gated ion channels are widely distributed in the CNS and periphery and are implicated in cognitive function, reward, and addiction.[8]

-

Hypothesis: this compound may act as a ligand for nAChRs. The protonatable tertiary amine in the ring mimics the corresponding group in nicotine, which is crucial for binding. The additional primary amine at the 3-position could modulate binding affinity and subtype selectivity compared to nicotine.

References

- 1. enamine.net [enamine.net]

- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]